molecular formula C21H23N3O2S B2935872 1-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one CAS No. 897475-43-3

1-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one

Cat. No.: B2935872
CAS No.: 897475-43-3
M. Wt: 381.49
InChI Key: FDWDSGNTWDPDOK-UHFFFAOYSA-N
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Description

1-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one is a synthetic organic compound that features a benzothiazole ring, a piperazine ring, and a phenoxypropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized via the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Piperazine Derivative Synthesis: The piperazine ring is introduced by reacting the benzothiazole derivative with piperazine in the presence of a base such as sodium hydride.

    Coupling with Phenoxypropanone: The final step involves coupling the piperazine derivative with 3-phenoxypropanone using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzothiazole or phenoxypropanone moieties.

    Reduction: Reduced forms of the benzothiazole or phenoxypropanone moieties.

    Substitution: Substituted derivatives at the piperazine nitrogen or phenoxy group.

Scientific Research Applications

1-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring may interact with enzyme active sites, while the piperazine ring can enhance binding affinity through hydrogen bonding or hydrophobic interactions. The phenoxypropanone moiety may contribute to the overall stability and solubility of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one: Similar structure but lacks the phenoxy group.

    1-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one: Contains a methoxy group instead of a phenoxy group.

Uniqueness

1-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one is unique due to the presence of the phenoxypropanone moiety, which can influence its pharmacokinetic properties and enhance its potential as a therapeutic agent.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-16-6-5-9-18-20(16)22-21(27-18)24-13-11-23(12-14-24)19(25)10-15-26-17-7-3-2-4-8-17/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWDSGNTWDPDOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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